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Compound of Interest

7-Bromochromane-4-carboxylic
Compound Name: _
acid

cat. No.: B7901663

An In-depth Technical Guide to 7-Bromochromane-4-carboxylic Acid: Chemical Properties
and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
reactivity of 7-Bromochromane-4-carboxylic acid, a compound of interest in medicinal
chemistry and organic synthesis. This document consolidates available data, outlines potential
synthetic transformations, and provides representative experimental protocols to guide further
research and application.

Chemical and Physical Properties

7-Bromochromane-4-carboxylic acid, with the IUPAC name 7-bromo-3,4-dihydro-2H-
chromene-4-carboxylic acid, is a halogenated heterocyclic compound.[1] Its structure consists
of a chromane core, which is a bicyclic system containing a dihydropyran ring fused to a
benzene ring. A bromine atom is substituted at the 7-position of the aromatic ring, and a
carboxylic acid group is attached at the 4-position of the dihydropyran ring.

General Properties

The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding,
which typically results in a higher boiling point compared to other organic molecules of similar
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molecular weight.[2][3] Carboxylic acids can form dimeric structures through hydrogen bonds,

further increasing their boiling points.[3] The solubility in water is expected to be limited due to

the larger nonpolar hydrocarbon structure, though it can be significantly increased by

conversion to a carboxylate salt through reaction with a base.[2][3] It is generally expected to

be soluble in organic solvents like ethanol, toluene, and diethyl ether.[2]

Quantitative Data Summary

The following table summarizes the key computed and identifying properties of 7-

Bromochromane-4-carboxylic acid. Experimental data for properties such as melting and

boiling points are not readily available in the cited literature.

Property Value Source

Molecular Formula C10HoBrOs [1114]

Molecular Weight 257.08 g/mol [1114]
7-bromo-3,4-dihydro-2H-

IUPAC Name . ) [1]
chromene-4-carboxylic acid

CAS Number 1620075-07-1 [1][4]

Canonical SMILES

C1COC2=C(C1C(=0)0)C=CC
(=C2)Br

[1]

InChl=1S/C10H9BrO3/c11-6-

InChl 1-2-7-8(10(12)13)3-4-14-9(7)5-  [1]
6/h1-2,5,8H,3-4H2,(H,12,13)
QIIWYYYGKGEGBY-

InChiKey [1]
UHFFFAOYSA-N

XLogP3 (Computed) 2.2 [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 3 [1]

Polar Surface Area 46.5 A2 [1]
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Spectroscopic Characteristics

While specific spectra for this compound are not provided in the search results, its
characteristic spectroscopic features can be predicted based on its functional groups.

* 1H NMR Spectroscopy: The acidic proton of the carboxylic acid (COOH) is expected to
appear as a broad singlet in the downfield region of the spectrum, typically between 10-12
ppm.[5] Protons on the carbon adjacent to the carboxylic acid would likely resonate in the 2-
3 ppm range.[5] The aromatic protons would appear in the aromatic region (approx. 7-8
ppm), with splitting patterns determined by their positions relative to the bromine and the
chromane ring.

e 13C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is characteristically
deshielded and would appear in the 160-180 ppm range.[5]

« Infrared (IR) Spectroscopy: The carboxyl group will exhibit two distinct absorptions. A very
broad O-H stretching band is expected from 2500 to 3300 cm~1, which is characteristic of the
hydrogen-bonded dimer form of carboxylic acids.[5] The carbonyl (C=0) stretch will show a
strong absorption around 1710 cm~2.[5]

Chemical Reactivity

The reactivity of 7-Bromochromane-4-carboxylic acid is dictated by its two primary functional
groups: the carboxylic acid and the aryl bromide. The carboxylic acid moiety is the primary site
for nucleophilic acyl substitution, while the aryl bromide can participate in metal-catalyzed
cross-coupling reactions.

Caption: Key reactive sites on 7-Bromochromane-4-carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxyl group can be converted into a variety of other functional groups, making it a
versatile synthetic handle.[6] These transformations are fundamental in drug development for
creating esters, amides, and other derivatives to modulate properties like solubility, stability,
and biological activity.
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» Conversion to Acid Chlorides: Carboxylic acids react with thionyl chloride (SOCI2) to yield
highly reactive acid chlorides.[7][8] This is often the first step in synthesizing other derivatives
like esters and amides under milder conditions.

o Fischer Esterification: In the presence of an acid catalyst, 7-Bromochromane-4-carboxylic
acid can react with an alcohol to form the corresponding ester.[7][8] This reaction is
reversible and often requires driving the equilibrium towards the product, for instance, by
removing water.

o Amide Formation: Direct reaction with an amine is often inefficient as it leads to an acid-base
reaction.[7] Therefore, amide synthesis typically proceeds via an activated carboxylic acid
derivative (like the acid chloride) or by using a coupling agent such as
dicyclohexylcarbodiimide (DCC).[8]

e Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (7-
bromo-4-(hydroxymethyl)chromane) using strong reducing agents like lithium aluminum
hydride (LiAIH4).

7-Bromochromane-4-carboxylic acid

LiAlHa

1. SOCl2
2. R2NH

R'OH, H* (Fischer) | Acid Chloride Primary Alcohol

Click to download full resolution via product page

Caption: Synthetic pathways from the carboxylic acid group.

Reactions of the Aryl Bromide
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The bromine atom on the aromatic ring is a key site for forming new carbon-carbon or carbon-
heteroatom bonds through metal-catalyzed cross-coupling reactions. This functionality is
invaluable for elaborating the molecular scaffold.

o Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium
catalyst and a base can form a new C-C bond, replacing the bromine with an aryl, heteroaryl,
or alkyl group.

o Heck Coupling: Palladium-catalyzed reaction with an alkene can introduce a vinyl group at
the 7-position.

o Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a
C-N bond by coupling the aryl bromide with an amine.

Experimental Protocols

The following are generalized, representative protocols for key transformations of the
carboxylic acid group. These methods are based on standard organic chemistry procedures
and may require optimization for 7-Bromochromane-4-carboxylic acid.

Protocol: Fischer Esterification (Conversion to Methyl
Ester)

e Setup: To a round-bottom flask equipped with a reflux condenser, add 7-Bromochromane-4-
carboxylic acid (1.0 eq).

o Reagents: Add an excess of methanol (can be used as the solvent, ~20 eq) and a catalytic
amount of concentrated sulfuric acid (H2SOa4, ~0.1 eq).

» Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography
(TLC) until the starting material is consumed.

o Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a
saturated aqueous solution of sodium bicarbonate (NaHCO3).

o Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa), filter,
and concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel.

Protocol: Conversion to Acid Chloride

e Setup: In a fume hood, add 7-Bromochromane-4-carboxylic acid (1.0 eq) to a round-
bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SOz
byproducts).

o Reagents: Add an excess of thionyl chloride (SOCIz, ~5-10 eq), which can also serve as the
solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the
reaction.

e Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas
evolution ceases.

o Workup: Remove the excess thionyl chloride by distillation or under reduced pressure (using
a trap). The resulting crude acid chloride is often used immediately in the next step without
further purification.

Protocol: Amide Formation (via Acid Chloride)

o Setup: Dissolve the crude acid chloride (1.0 eq) from the previous step in an anhydrous,
non-protic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (e.g.,
nitrogen). Cool the flask in an ice bath (0 °C).

e Reagents: In a separate flask, dissolve the desired amine (e.g., diethylamine, ~2.2 eq) in the
same solvent.

¢ Reaction: Add the amine solution dropwise to the cooled acid chloride solution. An excess of
amine or a non-nucleophilic base (like triethylamine) is used to neutralize the HCI generated.

[7]

o Workup: After the addition is complete, allow the reaction to warm to room temperature and
stir until completion (monitor by TLC). Quench the reaction by adding water.
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» Extraction: Separate the organic layer. Wash with dilute acid (e.g., 1M HCI) to remove
excess amine, then with saturated NaHCOs, and finally with brine.

 Purification: Dry the organic layer over Na2SOa, filter, and concentrate. Purify the crude
amide by column chromatography or recrystallization.
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A

Final Product
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Caption: General experimental workflow for synthesis.
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Biological and Medicinal Relevance

While specific biological activities for 7-Bromochromane-4-carboxylic acid itself are not
detailed in the provided search results, related structures are of significant interest in drug
discovery. For instance, quinazoline-4-carboxylic acid derivatives have been investigated as
kinase inhibitors, where the carboxylic acid group plays a crucial role in binding to the active
site of the enzyme.[9] The chromane scaffold is also a common feature in biologically active
molecules. The dual reactivity of this compound allows for the systematic generation of diverse
derivatives, making it a valuable building block for creating libraries of compounds for biological
screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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